Computed Lipophilicity (LogP) Comparison Across 2-Aryl Substitution Variants
The computed partition coefficient (LogP) for 2-(3-fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is 4.63 (PSA = 75.64 Ų) . This value is identical to the 4-fluorophenyl positional isomer (CAS 65764-36-5, LogP = 4.63, PSA = 75.64 Ų) , indicating that fluorination at either meta or para positions produces equivalent overall lipophilicity. In contrast, the unsubstituted 2-phenyl analog (CAS 65764-33-2 / 65764-38-7) exhibits a lower LogP of 4.49 , while the 4-methoxyphenyl sodium salt (CAS 65764-37-6) shows LogP = 4.50 . The ~0.14 LogP unit difference between the fluorinated compounds and the des-fluoro analog represents a ~38% increase in calculated partition coefficient, which is relevant for membrane permeability predictions in PDE inhibitor screening cascades.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.63 (PSA 75.64 Ų) |
| Comparator Or Baseline | 2-Phenyl analog: LogP 4.49 (PSA 75.64 Ų); 4-Fluorophenyl analog: LogP 4.63 (PSA 75.64 Ų); 4-Methoxyphenyl Na salt: LogP 4.50 (PSA 84.87 Ų) |
| Quantified Difference | ΔLogP = +0.14 vs. 2-phenyl analog (38% increase in partition coefficient); ΔLogP = 0.00 vs. 4-fluorophenyl positional isomer |
| Conditions | Computed values from ChemSrc database using molecular descriptor algorithms |
Why This Matters
Lipophilicity differences of this magnitude can significantly affect passive membrane permeability and non-specific protein binding in PDE inhibition assays, making fluorinated analogs pharmacokinetically distinct from the des-fluoro series.
